
FADH2
Overview
Description
Flavin adenine dinucleotide (FADH₂) is the reduced form of FAD, a redox-active coenzyme central to cellular energy production and enzymatic catalysis. Structurally, FADH₂ consists of an isoalloxazine ring (the reactive moiety), ribitol, adenine, and two phosphate groups (Figure 1A). It is generated via the reduction of FAD during metabolic processes such as the tricarboxylic acid (TCA) cycle (succinate dehydrogenase) and fatty acid β-oxidation (acyl-CoA dehydrogenases) . Unlike its oxidized counterpart (FAD), FADH₂ lacks aromaticity due to the saturation of its isoalloxazine ring, rendering it non-fluorescent and energetically rich .
FADH₂ serves as an electron donor in the mitochondrial electron transport chain (ETC), transferring electrons to Complex II (succinate dehydrogenase) or other flavin-dependent enzymes. It also participates in specialized biosynthetic pathways, including halogenation reactions in antibiotic synthesis and DNA repair via photolyases .
Preparation Methods
Synthetic Routes and Reaction Conditions: FADH2 is synthesized from riboflavin through a series of enzymatic reactions. The primary synthetic route involves the phosphorylation of riboflavin to form flavin mononucleotide, followed by the adenylation of flavin mononucleotide to produce dihydroflavine-adenine dinucleotide .
Industrial Production Methods: Industrial production of dihydroflavine-adenine dinucleotide typically involves microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce riboflavin, which is then converted to dihydroflavine-adenine dinucleotide through enzymatic pathways .
Chemical Reactions Analysis
Types of Reactions: FADH2 undergoes various chemical reactions, including oxidation, reduction, and substitution. It acts as an electron carrier in redox reactions, facilitating the transfer of electrons between different molecules .
Common Reagents and Conditions: Common reagents used in reactions involving dihydroflavine-adenine dinucleotide include oxidizing agents like oxygen and reducing agents such as nicotinamide adenine dinucleotide. The reactions typically occur under physiological conditions, with specific enzymes catalyzing the processes .
Major Products: The major products formed from reactions involving dihydroflavine-adenine dinucleotide include reduced or oxidized forms of the compound, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
FADH2 has a wide range of scientific research applications:
Mechanism of Action
FADH2 exerts its effects by acting as a redox cofactor in various enzymatic reactions. It facilitates the transfer of electrons between different molecules, thereby playing a crucial role in cellular respiration and energy production. The compound interacts with specific enzymes, such as dehydrogenases and oxidases, to catalyze redox reactions .
Comparison with Similar Compounds
NADH (Nicotinamide Adenine Dinucleotide, Reduced)
Structural Differences :
- FADH₂ : Contains an isoalloxazine ring linked to adenine via ribitol and phosphate groups.
Functional Differences :
- ETC Entry Point :
- ATP Yield :
- Production Pathways :
Key Distinction: The divergent entry points and redox potentials of FADH₂ and NADH optimize energy harvest across varying substrate oxidation levels .
FAD (Flavin Adenine Dinucleotide, Oxidized Form)
Structural Differences :
- FADH₂ : Reduced isoalloxazine ring with two additional hydrogens, lacking aromatic resonance stabilization .
- FAD : Oxidized isoalloxazine ring with aromaticity, enabling fluorescence .
Functional Differences :
- Redox Role: FAD acts as an electron acceptor, becoming reduced to FADH₂ in enzymatic reactions (e.g., succinate dehydrogenase) . FADH₂ donates electrons to downstream carriers (e.g., ubiquinone in Complex II) .
- Covalent Binding: FADH₂ is often covalently linked to enzymes like Complex II, enhancing stability and electron transfer efficiency . Non-covalent FADH₂ (e.g., in β-oxidation) dissociates freely, enabling substrate shuttling .
Key Distinction : The redox state of the isoalloxazine ring dictates cofactor energy content and interaction with enzymes.
FMN (Flavin Mononucleotide)
FMN participates in redox reactions (e.g., Complex I) but has distinct binding affinities and roles due to its simpler structure .
Data Tables
Table 1: Structural and Functional Comparison of FADH₂, NADH, and FAD
Table 2: Metabolic Roles and Energetic Contributions
Research Findings and Controversies
- ETC Ambiguities : Misrepresentation of FADH₂ as a free-floating substrate in mitochondrial matrices has led to confusion about its role in fatty acid oxidation (FAO) .
- Covalent Linkage: Molecular dynamics simulations reveal that covalent bonding of FADH₂ to Complex II stabilizes water-mediated interactions, enhancing electron transfer efficiency compared to non-covalent systems .
Q & A
Basic Research Questions
Q. What is the role of FADH₂ in the Krebs cycle and electron transport chain (ETC)?
FADH₂ acts as an electron carrier, donating electrons to Complex II (succinate dehydrogenase) in the ETC. Unlike NADH, FADH₂ bypasses Complex I, resulting in a lower proton-pumping efficiency (1.5 ATP per FADH₂ vs. 2.5 ATP per NADH). This difference arises from the entry point of electrons into the ETC and the associated proton gradient . Methodologically, ATP yield discrepancies are analyzed using isotopic labeling or proton-coupling ratio assays to validate theoretical models .
Q. Why do NADH and FADH₂ yield different amounts of ATP?
The disparity stems from their entry points into the ETC: NADH donates electrons at Complex I (generating 10 protons), while FADH₂ enters at Complex II (generating 6 protons). ATP synthesis requires ~4 protons per ATP, leading to lower yields for FADH₂. Experimental validation involves measuring oxygen consumption rates or using inhibitors like rotenone (Complex I blocker) to isolate FADH₂ contributions .
Advanced Research Questions
Q. How can computational methods resolve discrepancies in FADH₂’s structural conformation (planar vs. butterfly)?
Molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) models are used to compare FADH₂ conformations in protein-bound vs. solution states. For example, crystal structures often show planar FADH₂, while solution NMR detects a butterfly conformation due to protonation effects. Researchers must validate computational results with spectroscopic data (e.g., UV-Vis absorption peaks at 400 nm for planar forms) .
Q. What experimental strategies mitigate FADH₂ autoxidation-induced H₂O₂ stress in β-oxidation studies?
Autoxidation of FADH₂ during β-oxidation generates reactive oxygen species (ROS). To suppress this, researchers overexpress electron-transfer flavoprotein (ETF) to redirect electrons toward the ETC or add ROS scavengers like thiourea. Intracellular H₂O₂ levels can be quantified using fluorescent probes (e.g., Amplex Red) .
Q. How do kinetic assays differentiate FADH₂ oxidation pathways in cryptochromes vs. free flavins?
Global kinetic analysis with stopped-flow spectroscopy reveals that FADH₂ oxidation rates vary depending on its origin (e.g., photo-reduced FAD vs. enzymatically reduced FADH₂). For instance, in Arabidopsis cryptochrome 1, FADH₂ oxidation by O₂ follows a distinct radical-pair mechanism, validated via transient absorption spectroscopy .
Q. What challenges arise in docking FADH₂-derived ligands into enzymes like hNQO1?
FADH₂’s flexible conformation complicates docking studies. Researchers must define multiple receptor models (e.g., planar vs. bent FADH₂) and use ensemble docking approaches. Binding energy calculations should account for protonation states and solvent effects, cross-validated with isothermal titration calorimetry (ITC) .
Q. How does protein environment influence FADH₂’s spectroscopic signatures?
UV-Vis absorption spectra of protein-bound FADH₂ show blue shifts (~100 nm) compared to solution due to steric constraints. Time-resolved spectroscopy and QM/MM simulations distinguish FADH₂ peaks from overlapping signals (e.g., tryptophan radicals at 500 nm). Experimental validation requires site-directed mutagenesis to isolate flavin contributions .
Q. How can researchers reconcile conflicting literature on FADH₂’s redox behavior in flavoproteins?
Discrepancies often arise from experimental conditions (e.g., pH, redox buffers). Systematic reviews should compare data across techniques: X-ray crystallography for static structures, EPR for radical intermediates, and stopped-flow kinetics for redox rates. Meta-analyses of thermodynamic parameters (e.g., midpoint potentials) clarify context-dependent behaviors .
Q. Methodological Notes
- ATP Yield Calculations : Use oxygen electrode assays to measure respiratory control ratios (RCR) and validate proton coupling assumptions .
- Structural Studies : Combine cryo-EM for large complexes with NMR for solution-state dynamics .
- Redox Stress Mitigation : Employ genetic knockouts (e.g., sodA/sodB in E. coli) to amplify FADH₂-derived ROS for mechanistic studies .
Properties
CAS No. |
1910-41-4 |
---|---|
Molecular Formula |
C27H35N9O15P2 |
Molecular Weight |
787.6 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1,5-dihydrobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate |
InChI |
InChI=1S/C27H35N9O15P2/c1-10-3-12-13(4-11(10)2)35(24-18(32-12)25(42)34-27(43)33-24)5-14(37)19(39)15(38)6-48-52(44,45)51-53(46,47)49-7-16-20(40)21(41)26(50-16)36-9-31-17-22(28)29-8-30-23(17)36/h3-4,8-9,14-16,19-21,26,32,37-41H,5-7H2,1-2H3,(H,44,45)(H,46,47)(H2,28,29,30)(H2,33,34,42,43)/t14-,15+,16+,19-,20+,21+,26+/m0/s1 |
InChI Key |
YPZRHBJKEMOYQH-UYBVJOGSSA-N |
SMILES |
CC1=CC2=C(C=C1C)N(C3=C(N2)C(=O)NC(=O)N3)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C3=C(N2)C(=O)NC(=O)N3)C[C@@H]([C@@H]([C@@H](COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=C(N2)C(=O)NC(=O)N3)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |
Key on ui other cas no. |
1910-41-4 |
physical_description |
Solid |
Synonyms |
1,5-dihydro-FAD FADH2 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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